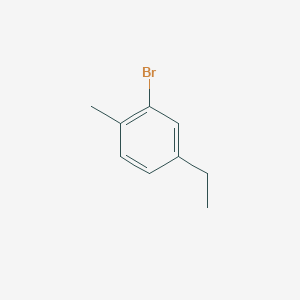

2-溴-4-乙基-1-甲苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

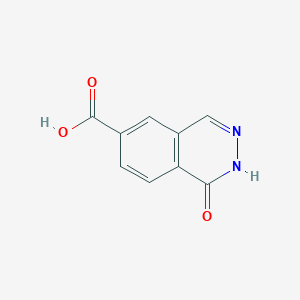

2-Bromo-4-ethyl-1-methylbenzene is an organic compound with a molecular formula of C9H11Br . It is a derivative of benzene, which is a planar molecule containing a ring of six carbon atoms, each with a hydrogen atom attached .

Synthesis Analysis

The synthesis of 2-Bromo-4-ethyl-1-methylbenzene could involve a multistep process. One possible method is through electrophilic aromatic substitution, which is a common reaction in organic chemistry . This process could involve nitration, conversion from the nitro group to an amine, and bromination . The order of these reactions is critical to the success of the overall scheme .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-ethyl-1-methylbenzene is characterized by a benzene ring with bromine, ethyl, and methyl substituents . The exact positions of these substituents on the benzene ring define the specific compound .Chemical Reactions Analysis

The chemical reactions involving 2-Bromo-4-ethyl-1-methylbenzene could be influenced by the presence of the bromine, ethyl, and methyl substituents. These substituents can affect the reactivity of the benzene ring and direct further chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4-ethyl-1-methylbenzene would be influenced by its molecular structure. For example, the presence of the bromine, ethyl, and methyl substituents could affect properties such as boiling point, solubility, and reactivity .科学研究应用

催化剂研究

一项研究重点关注由乙酸钴(II)和乙酸铜(II)以及溴化钠组成的体系催化的甲苯的液相氧化,在 150°C 的乙酸中进行。该过程以高选择性生成苯甲酸苄酯和苯甲醛。有趣的是,对具有两个不同反应位点的对甲氧基甲苯进行氧化,导致形成核溴代产物,证明了催化剂体系中溴离子诱导的选择性反应性。这项研究为多甲基苯及其衍生物的氧化机理提供了宝贵的见解 (Okada & Kamiya, 1981)。

复杂分子的合成

另一个值得注意的应用是在功能化烷氧胺引发剂的合成中,其中乙苯、4-溴-、4-(乙氧羰基)-和 4-甲氧基乙苯等化合物在稳定的硝代自由基存在下与二叔丁基过氧化二草酸酯反应。该过程以高效率生成烷氧胺,这对于丁二烯和六甲基环三硅氧烷的阴离子聚合至关重要,从而形成具有良好控制结构的嵌段共聚物 (Miura, Hirota, Moto, & Yamada, 1999)。

相变行为研究

对1,4-二溴-2,3,5,6-四甲基苯的研究揭示了其在固态中的有序-无序相变行为,通过快速分子重新定向展示了环境温度下的动态无序。这项研究对于理解苯衍生物的结构性质和相变行为至关重要,为开发具有特定热和机械性能的材料提供了基础知识 (Zhou, Patterson, Williams, Kariuki, Hughes, Samanta, Devarapalli, Reddy, Apperley, & Harris, 2019)。

双核配合物中的反应性

使用 2,5-双[2-(甲硫基)苯胺基]-1,4-苯醌等配体研究醌桥联双核配合物,展示了钌和锇体系之间取代基诱导的反应性差异。这项研究对这些配合物的配位模式和反应性模式进行了比较分析,阐明了取代基对双核排列的化学行为的细微影响 (Sommer, Schweinfurth, Weisser, Hohloch, & Sarkar, 2013)。

作用机制

Mode of Action

Benzene can undergo electrophilic aromatic substitution because aromaticity is maintained . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

安全和危害

未来方向

属性

IUPAC Name |

2-bromo-4-ethyl-1-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-3-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKZQNPQRQREPBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-bromo-5H,6H,7H,8H-imidazo[1,5-c]pyrimidin-5-one](/img/structure/B2940954.png)

![[(1R,2R)-2-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2940955.png)

![N-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2940958.png)

![3-((1-(1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline](/img/structure/B2940970.png)

![5-methoxy-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B2940974.png)

![1-[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2940975.png)